molecular formula C3H3F3N4 B119783 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine CAS No. 25979-00-4

5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B119783
CAS No.: 25979-00-4
M. Wt: 152.08 g/mol
InChI Key: NQNDCVURMZJFNR-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group (-CF3) attached to the triazole ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of both the trifluoromethyl group and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3N4/c4-3(5,6)1-8-2(7)10-9-1/h(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNDCVURMZJFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948877
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25979-00-4
Record name 25979-00-4
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Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
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Synthesis routes and methods

Procedure details

By the procedure reported by V. A. Lopyrev Zh. Obshch. Khim. 53 p. 1684, 1983 (Chemical Abstracts 139865y, 1983) a crude sample of 3-amino-5-trifluoromethyl-1,2,4-triazole was prepared by the cyclocondensation of aminoguanidine bicarbonate with trifluoroacetic acid in refluxing toluene. This material was used effectively without further purification in subsequent ring condensation reactions. To 30 ml. of glacial acetic acid stirring, 3.0 g (19.7 mmol) of 3-amino-5-trifluoromethyl-1,2,4-triazole and 3.5 g (21.6 mmol) of benzoylacetone were added and the mixture heated at reflux for 3 h. A solution soon formed after heating. The solvent was evaporated in vacuo and excess water added to the residue followed by extraction with 200 ml of ethyl acetate. The extract was washed with water, saturated sodium bicarbonate, brine, dried over magnesium sulfate and evaporated in vacuo to give an oily residue. Silica gel column chromatography (methylene chloride) afforded 3.09 g of the title compound which was present as the major component, m.p. 106°-108° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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